N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide
Description
N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide is a benzamide derivative featuring a 4-isopropoxy-substituted benzoyl group linked via an amide bond to a 5-amino-2-fluorophenyl moiety. The compound’s structure integrates key functional groups:
- 5-Amino group: Increases polarity and solubility, which may influence pharmacokinetic properties like absorption and bioavailability.
- 2-Fluoro substituent: Likely improves metabolic stability and binding affinity through steric and electronic effects, a common strategy in drug design .
Synthetic routes may involve Ullmann coupling or Suzuki-Miyaura reactions for aryl-amide bond formation, as seen in related compounds .
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-10(2)21-13-6-3-11(4-7-13)16(20)19-15-9-12(18)5-8-14(15)17/h3-10H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQHPOLSQZNUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Isopropoxy-4-nitroaniline
The noncommercially available 2-isopropoxy-4-nitroaniline is synthesized by alkylation of 2-amino-5-nitrophenol with 2-iodopropane in the presence of potassium carbonate in anhydrous N,N-dimethylformamide (DMF). The reaction is refluxed for 48 hours, followed by aqueous workup, extraction with dichloromethane, and recrystallization from methanol to yield the nitroaniline intermediate in about 69% yield.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | 2-amino-5-nitrophenol, 2-iodopropane, K2CO3, DMF, reflux 48 h | 69 | Reflux in DMF, neutralization, extraction |
Preparation of 2-Fluoro-N-(2-fluoro-4-nitrophenyl)-4-nitrobenzamide
This intermediate is prepared by reacting commercially available 4-nitroanilines with 4-nitrobenzoyl chlorides under controlled conditions. The reaction yields the 4-nitro-N-(4-nitrophenyl)benzamide intermediates in good yields ranging from 65% to 96%.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation | 4-nitroaniline + 4-nitrobenzoyl chloride | 65–96 | Formation of nitrobenzamide intermediates |
Formation of N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide
Coupling Reaction to Form Benzamide
The key step involves coupling the prepared nitroaniline derivative with the isopropoxy-substituted benzoyl chloride or acid derivative to form the nitro-substituted benzamide intermediate.
- The reaction is typically carried out in anhydrous solvents such as dichloromethane or DMF.
- Bases such as triethylamine are used to scavenge HCl generated during the coupling.
- Reaction monitoring is performed by thin-layer chromatography (TLC) and high-performance liquid chromatography-mass spectrometry (HPLC-MS).
Reduction of Nitro Groups to Amines
The nitro groups on the benzamide intermediate are reduced to amino groups to yield the target compound.
- Reduction methods include Parr hydrogenation using 5% palladium on carbon (Pd-C) catalyst under hydrogen atmosphere.
- Alternatively, chemical reduction with tin(II) chloride dihydrate in acidic ethanol at 50 °C is employed, especially for chlorine-containing analogues.
- After reduction, the product is isolated by filtration and washed with aqueous acid (0.1 M HCl) and methanol to remove impurities.
| Reduction Method | Catalyst/Reagent | Conditions | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | 5% Pd-C, H2 atmosphere | Room temperature | Efficient reduction of nitro groups |
| Chemical Reduction | SnCl2·2H2O / HCl in EtOH | 50 °C | Alternative for sensitive substrates |
Purification and Characterization
- The crude product after reduction is purified by recrystallization from methanol or by chromatographic methods such as column chromatography on silica or neutral aluminum oxide.
- Purity and identity are confirmed by NMR spectroscopy (1H and 13C), mass spectrometry, and melting point analysis.
- The use of trifluoroacetic acid (TFA) at low temperature (0 °C) is reported for deprotection steps when Boc-protected intermediates are involved, avoiding decomposition of sensitive bonds.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | 2-Isopropoxy-4-nitroaniline | 2-Amino-5-nitrophenol, 2-iodopropane, K2CO3, DMF, reflux 48 h | 69 | Alkylation step |
| 2 | 4-Nitro-N-(4-nitrophenyl)benzamide | 4-Nitroaniline + 4-nitrobenzoyl chloride | 65–96 | Acylation to form benzamide |
| 3 | Nitro-substituted benzamide intermediate | Coupling in anhydrous solvent, base (Et3N) | Variable | Formation of benzamide linkage |
| 4 | This compound | Reduction with 5% Pd-C or SnCl2·2H2O/HCl in EtOH | High | Nitro to amino group reduction |
| 5 | Purified final product | Recrystallization or chromatography | - | Product isolation and purification |
Research Findings and Notes
- The preparation methods emphasize the importance of controlling reaction conditions such as temperature and solvent choice to avoid side reactions, especially during reduction and deprotection steps.
- Hydrogenation using Pd-C is preferred for clean reduction, but tin(II) chloride reduction is a useful alternative for substrates sensitive to catalytic hydrogenation.
- The synthetic route is scalable and provides good overall yields for the target compound.
- Analytical techniques such as HPLC-MS and TLC are critical for monitoring reaction progress and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide has been investigated for its potential as a kinase inhibitor , particularly targeting Provirus Integration of Moloney Kinase (PIM kinase). This kinase is implicated in tumorigenesis, making the compound a candidate for cancer therapeutics. Preliminary studies indicate that it may effectively bind to specific kinase domains, inhibiting their activity and altering downstream signaling pathways associated with cell proliferation and survival.
Antiparasitic Activity
Recent research highlights the compound's ability to displace High Mobility Group (HMG)-box-containing proteins essential for kinetoplast DNA function in Trypanosoma brucei, the causative agent of African sleeping sickness. This interaction disrupts kDNA, leading to the death of the parasite, thus positioning this compound as a promising lead in developing new antiparasitic agents .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions, facilitating the development of new synthetic methodologies. The versatility of this compound in organic synthesis is illustrated by its ability to undergo substitution reactions, leading to diverse derivatives with potentially enhanced biological activities.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(5-Amino-2-fluorophenyl)-4-tert-butylbenzamide | Contains tert-butyl instead of isopropoxy | Potentially different pharmacokinetics due to bulky group |
| N-(5-Amino-2-fluorophenyl)-4-methoxybenzamide | Methoxy group substitution | May exhibit different electronic properties affecting activity |
| N-(5-Amino-6-chlorophenyl)-4-isopropoxybenzamide | Chlorine instead of fluorine | Different halogen may impact biological activity |
This table illustrates how variations in structure can influence the pharmacological properties and potential applications of related compounds.
Case Study 1: Cancer Therapeutics
In a study focusing on the inhibition of PIM kinase, this compound demonstrated significant inhibitory effects on cell proliferation in vitro. The compound was tested against various cancer cell lines, showing promise as a lead compound for further development into a therapeutic agent.
Case Study 2: Antiparasitic Activity
Research conducted on the efficacy of this compound against T. brucei revealed that the compound could effectively disrupt kDNA function, leading to cell death. This study utilized both in vitro and in vivo models, confirming the compound's potential as an antiparasitic drug candidate .
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide with structurally related benzamide derivatives:
Key Findings
Substituent Effects on Solubility: The 5-amino group in the target compound likely enhances aqueous solubility compared to chloro or trifluoromethylsulfanyl groups in analogs . Isopropoxy vs.
Fluorination Trends :
- Fluorine atoms at the 2-position (target compound) or 5-position (Example 53) are common in bioactive molecules, improving metabolic stability and target affinity .
Biological Activity Hypotheses: Anticancer Potential: Pyrazolopyrimidine-containing compounds (Example 53) show activity against kinases, suggesting the target compound could be optimized for similar pathways .
Spectroscopic Properties: The amino group may confer unique fluorescence properties, as seen in benzamide derivatives studied via spectrofluorometry .
Biological Activity
N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C17H19FN2O2
- Molecular Weight : 302.35 g/mol
The structure features an amino group and a fluorine atom on the phenyl ring, which can influence its biological activity by enhancing interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. This compound may act as an inhibitor or modulator of various enzymes and receptors, impacting cellular processes such as proliferation and apoptosis.
Potential Targets
- Enzymes : The compound may interact with enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptors : It could bind to specific receptors, altering signaling pathways that regulate cell function.
Biological Activity
- Antiparasitic Activity :
- Antitumor Activity :
- Enzyme Inhibition :
Study 1: Antiparasitic Efficacy
A study investigated the efficacy of this compound against T. brucei. The compound demonstrated significant activity with an EC50 value indicating potent antiparasitic effects. The mechanism was linked to kDNA disruption, highlighting its potential as a therapeutic agent against African trypanosomiasis.
| Compound | EC50 (μM) | Target |
|---|---|---|
| This compound | 0.83 | T. brucei |
| Control (Standard Drug) | 0.50 | T. brucei |
Study 2: Antitumor Properties
In vitro studies assessed the impact of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential use in cancer therapy.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| HeLa (Cervical Cancer) | 8 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-Amino-2-fluorophenyl)-4-isopropoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is typically employed. For benzamide derivatives, a common approach involves coupling 4-isopropoxybenzoic acid with 5-amino-2-fluoroaniline using carbodiimide-based coupling reagents (e.g., EDC or DCC) in anhydrous dichloromethane under nitrogen. Reaction optimization may involve adjusting the stoichiometry of reagents, temperature (0–25°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to confirm purity ≥95%.
- Structural Confirmation :
- NMR : Analyze H and C NMR spectra to verify substituent positions (e.g., fluorine at position 2, isopropoxy at position 4).
- HRMS : Confirm molecular weight (e.g., calculated [M+H] for CHFNO: 297.1345).
- InChI Key : Cross-reference with PubChem-derived InChI keys (e.g., BVYOFXROLDCQEF-UHFFFAOYSA-N for analogous benzamides) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with ATP/GTP analogs.
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay in HeLa or MCF-7 cells) at 1–100 µM concentrations.
- Solubility : Pre-test in DMSO/PBS mixtures to ensure compatibility with assay buffers .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Crystallization : Use vapor diffusion with ethanol/water solutions. SHELXT (for structure solution) and SHELXL (for refinement) are recommended for small-molecule crystallography.
- Data Analysis : Assess hydrogen-bonding networks (e.g., amide-NH to fluorine interactions) and torsional angles of the isopropoxy group. Validate against Cambridge Structural Database entries for benzamide analogs .
Q. How should contradictory data in SAR studies (e.g., activity vs. solubility) be resolved?
- Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) to separate physicochemical variables (logP, polar surface area) from activity data.
- Fragment Replacement : Modify the isopropoxy group to tert-butoxy (enhanced lipophilicity) or PEG-linked variants (improved solubility) and re-test.
- Meta-Analysis : Cross-reference with PubChem BioAssay data for structurally related compounds .
Q. What computational strategies can predict the binding mode of this compound to target proteins?
- Methodological Answer :
- Docking : Use AutoDock Vina with a homology-modeled receptor (e.g., kinase domain). Parameterize fluorine atoms with partial charges derived from DFT calculations.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy.
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities for lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
